molecular formula C11H11ClN2O2 B1432594 Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1522191-12-3

Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1432594
M. Wt: 238.67 g/mol
InChI Key: KIBKEAZDGGSYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate (ECMP) is a synthetic compound with various applications in the field of scientific research. ECMP is a member of the imidazopyridine family, which is a group of compounds with a nitrogen-containing heterocyclic ring system. ECMP is a versatile compound that can be used as a reagent in organic synthesis, a tool for studying the mechanism of action of various biological systems, and a potential therapeutic agent for treating a variety of diseases.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Research on Heterocyclic Compounds : Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate is involved in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and related structures, showing potential in antiinflammatory, analgesic, and antipyretic activities (Abignente et al., 1982); (Abignente et al., 1984).

Chemical Synthesis and Reactions

  • Studies on Ketene and Its Derivatives : This compound plays a role in various chemical reactions, including the synthesis of ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate (Katagiri et al., 1983).
  • Synthesis of Novel Compounds : It has been utilized in creating new compounds like pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related structures (Bakhite et al., 2005).
  • Nitration of Imidazo[1,2-a]pyridines : The compound has been studied for its reactivity and utility in nitration reactions, providing insights into the chemical behavior of similar structures (Teulade et al., 1982).

Antiviral Activity

  • Anti-hepatitis B Virus Activity : Derivatives of ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate have been synthesized and evaluated for their effectiveness against the hepatitis B virus, showing promising results (Chen et al., 2011).

Catalytic Activity Evaluation

  • Oxidation of Catechol : Imidazolo[1,2-a]pyridine derivatives, including ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate, have been synthesized and evaluated for their catalytic activities, particularly in the oxidation of catechol (Saddik et al., 2012).

properties

IUPAC Name

ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBKEAZDGGSYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.